molecular formula C14H21NO B5773130 1-[2-(2-methylphenoxy)ethyl]piperidine

1-[2-(2-methylphenoxy)ethyl]piperidine

Cat. No.: B5773130
M. Wt: 219.32 g/mol
InChI Key: WUBSUNKAWIUZBE-UHFFFAOYSA-N
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Description

1-[2-(2-Methylphenoxy)ethyl]piperidine is a piperidine derivative featuring a 2-(2-methylphenoxy)ethyl substituent. Piperidine, a six-membered heterocycle with one nitrogen atom, serves as a versatile scaffold in medicinal chemistry due to its ability to mimic natural alkaloids and interact with biological targets. The 2-methylphenoxy group introduces steric and electronic effects that influence solubility, reactivity, and biological activity. This compound’s structural flexibility makes it a candidate for drug development, particularly in neurological and antimicrobial applications .

Properties

IUPAC Name

1-[2-(2-methylphenoxy)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-13-7-3-4-8-14(13)16-12-11-15-9-5-2-6-10-15/h3-4,7-8H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBSUNKAWIUZBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-methylphenoxy)ethyl]piperidine typically involves the reaction of 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol. This intermediate is then reacted with piperidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an appropriate solvent like ethanol or methanol. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-methylphenoxy)ethyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted phenoxy derivatives.

Scientific Research Applications

1-[2-(2-methylphenoxy)ethyl]piperidine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its use as a precursor for the synthesis of various therapeutic agents.

    Biological Research: It is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[2-(2-methylphenoxy)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations in the Phenoxy Group

The substituents on the phenoxy ring significantly alter physicochemical and biological properties:

Compound Name Phenoxy Substituent Key Differences & Effects
1-[2-(2-Methylphenoxy)ethyl]piperidine 2-methyl Enhanced lipophilicity; steric hindrance at the ortho position may reduce receptor binding .
1-(2-(4-Nitrophenoxy)ethyl)piperidine 4-nitro Electron-withdrawing nitro group increases reactivity and may improve binding to electron-deficient targets .
1-[3-(3-methoxyphenoxy)propyl]piperidine 3-methoxy Methoxy at meta position improves solubility via polarity, altering pharmacokinetics .

Impact :

  • Electron-donating groups (e.g., methyl, methoxy) increase aromatic ring electron density, affecting π-π interactions.

Substituent Position on the Aromatic Ring

Positional isomerism influences steric and electronic effects:

Compound Name Substituent Position Biological Relevance
This compound Ortho (2-methyl) Steric hindrance may limit interactions with flat binding pockets .
1-[3-(4-methoxyphenoxy)propyl]piperidine Para (4-methoxy) Para substitution allows planar alignment with receptor sites, enhancing affinity .
1-[2-(4-fluorophenyl)ethyl]-4-imidazolylpiperidine Para (4-fluoro) Fluorine’s electronegativity improves metabolic stability and target binding .

Key Insight :

  • Ortho substituents often reduce binding due to steric clashes, whereas para substituents optimize spatial compatibility with targets .

Heterocyclic Core Modifications

Replacing piperidine with other heterocycles alters basicity and hydrogen-bonding capacity:

Compound Name Core Structure Functional Impact
This compound Piperidine Moderate basicity (pKa ~11); suitable for cationic interactions .
Piperazine derivative () Piperazine Two nitrogen atoms increase basicity and hydrogen-bonding potential .
1-Benzyl-4-(diphenylmethoxy)piperidine Piperidine + benzyl Bulky benzyl group enhances CNS penetration but reduces solubility .

Implications :

  • Piperazine derivatives exhibit higher solubility and versatility in salt formation.
  • Benzyl-substituted piperidines may improve blood-brain barrier permeability .

Functional Group Additions

Additional groups modulate reactivity and biological activity:

Compound Name Functional Group Role in Activity
This compound Ethyl linker Balances flexibility and rigidity for target engagement .
Ethyl 1-[(3-nitrophenyl)methyl]piperidine-2-carboxylate Ester + nitro Ester group aids prodrug formation; nitro enhances electrophilicity .
Methyl 2-[...]benzoate () Sulfonyl + ester Sulfonyl group improves stability; ester enables metabolic activation .

Observations :

  • Ester groups are common in prodrugs, enhancing bioavailability.
  • Sulfonyl groups confer rigidity and resistance to enzymatic degradation .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituent(s) Bioactivity Highlights
This compound Piperidine 2-(2-methylphenoxy)ethyl Potential CNS activity; limited solubility
1-(2-(4-Nitrophenoxy)ethyl)piperidine Piperidine 4-nitro phenoxy Antimicrobial applications via redox interactions
1-[2-(4-fluorophenyl)ethyl]-4-imidazolylpiperidine Piperidine 4-fluorophenyl + imidazole Anticancer activity; improved metabolic stability
Piperazine derivative () Piperazine 2-(2-methylphenoxy)ethyl Enhanced solubility; CNS or cardiovascular targets

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